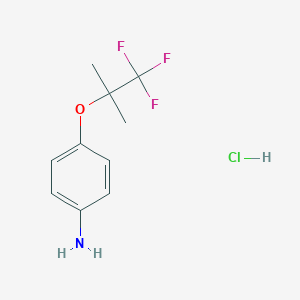

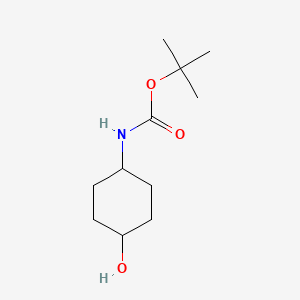

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)oxyaniline;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “4-(1,1,1-Trifluoro-2-methylpropan-2-yl)oxyaniline;hydrochloride” is not well-documented in the literature. More research is needed to understand the optimal conditions for its synthesis .Chemical Reactions Analysis

There is limited information available on the chemical reactions involving “this compound”. More research is needed to understand its reactivity and the types of reactions it can undergo .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented. More research is needed to determine properties such as melting point, boiling point, density, molecular formula, and molecular weight .Applications De Recherche Scientifique

Synthesis and Structure-Activity Relationships in Nonsteroidal Antiandrogens

The trifluoromethyl group, as in the case of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)oxyaniline hydrochloride, plays a crucial role in the medicinal chemistry domain, specifically in the development of nonsteroidal antiandrogens. Research led by Tucker, Crook, and Chesterson (1988) in the "Journal of Medicinal Chemistry" investigated the synthesis and structure-activity relationships of various derivatives, highlighting the importance of the trifluoromethyl group in enhancing the activity of these compounds. The study demonstrates the potential of such chemicals in treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Analytical Chemistry: Improved Derivatization Technique for Substance Detection

In the realm of analytical chemistry, the trifluoromethyl group's incorporation into analytical methods has shown significant improvements in detection and quantification techniques. A study by Kubwabo et al. (2009) in "Analytica Chimica Acta" presented an enhanced derivatization technique for the detection of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water, utilizing trifluoromethyl-based reagents for better sensitivity and specificity in gas chromatography-mass spectrometry (GC/MS) analysis. This advancement underlines the trifluoromethyl group's utility in environmental monitoring and public health safeguarding (Kubwabo et al., 2009).

Medicinal Chemistry: Development of Neurokinin-1 Receptor Antagonists

Further into medicinal chemistry, the structural feature of the trifluoromethyl group has been exploited in the design of neurokinin-1 receptor antagonists, as described by Harrison et al. (2001) in "Journal of Medicinal Chemistry." Their work on developing water-soluble, orally active antagonists for potential clinical use in treating emesis and depression illustrates the trifluoromethyl group's role in modulating pharmacokinetic properties, such as solubility and oral bioavailability. This highlights the critical contribution of trifluoromethyl groups in drug design and development (Harrison et al., 2001).

Organic Synthesis: Novel Synthesis of Trifluoromethylated Compounds

The utility of the trifluoromethyl group extends to organic synthesis, where it is employed to introduce trifluoromethyl moieties into various molecular scaffolds. Research by Sukach et al. (2015) in the "European Journal of Organic Chemistry" on synthesizing trifluoromethylated analogues of dihydroorotic acid showcases the versatility and significance of trifluoromethyl groups in creating compounds with potential biochemical applications. This work underscores the trifluoromethyl group's role in developing novel organic synthesis methodologies and creating compounds with enhanced biological activity (Sukach et al., 2015).

Orientations Futures

The future directions for research on “4-(1,1,1-Trifluoro-2-methylpropan-2-yl)oxyaniline;hydrochloride” could include elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, understanding its safety and hazards could inform its potential applications .

Propriétés

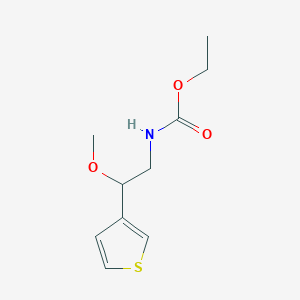

IUPAC Name |

4-(1,1,1-trifluoro-2-methylpropan-2-yl)oxyaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO.ClH/c1-9(2,10(11,12)13)15-8-5-3-7(14)4-6-8;/h3-6H,14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPCUQWFBAGCDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(F)(F)F)OC1=CC=C(C=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

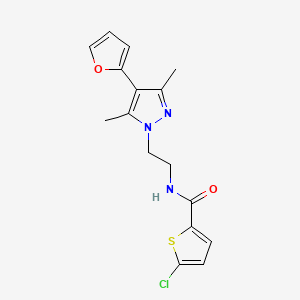

![2-[[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2748617.png)

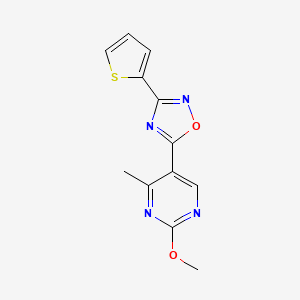

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2748619.png)

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2748630.png)

![3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2748635.png)